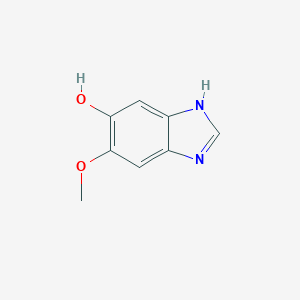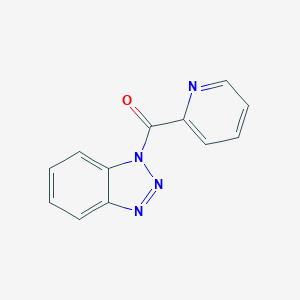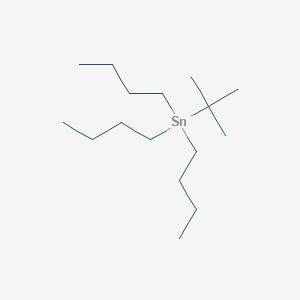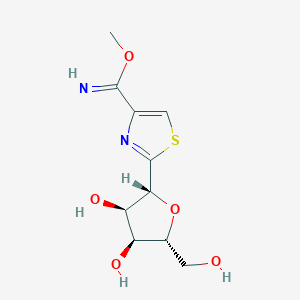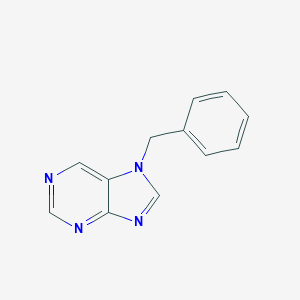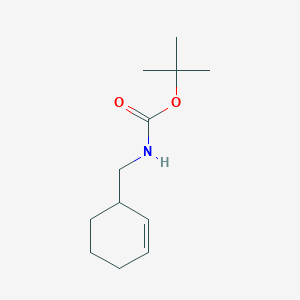
tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-839 and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism. In
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate has been extensively studied for its potential applications in cancer treatment. Glutaminase plays a crucial role in the metabolism of cancer cells, and its inhibition can lead to cell death. CB-839 has been shown to be a potent inhibitor of glutaminase and has demonstrated efficacy in preclinical studies. Clinical trials are currently underway to evaluate the safety and efficacy of CB-839 in cancer patients.
Wirkmechanismus
CB-839 works by inhibiting glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is a precursor to the production of ATP, which is essential for the survival of cancer cells. By inhibiting glutaminase, CB-839 disrupts the production of ATP, leading to cell death.
Biochemische Und Physiologische Effekte
CB-839 has been shown to have a significant impact on cancer cell metabolism. In preclinical studies, CB-839 has been shown to reduce the growth of various types of cancer cells, including pancreatic, lung, and breast cancer cells. The inhibition of glutaminase by CB-839 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using CB-839 in lab experiments is its selectivity for glutaminase. This selectivity allows for the targeted inhibition of cancer cell metabolism without affecting normal cells. However, CB-839 has limitations in terms of its bioavailability and pharmacokinetics. Further research is needed to optimize the delivery of CB-839 to cancer cells and improve its efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of CB-839. One potential application is in combination with other cancer treatments to enhance their effectiveness. Another direction is the development of new analogs of CB-839 with improved bioavailability and pharmacokinetics. Additionally, further research is needed to understand the mechanism of action of CB-839 and its potential applications in other diseases beyond cancer.
Conclusion
Tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate, also known as CB-839, is a chemical compound with significant potential in cancer treatment. Its selective inhibition of glutaminase has been shown to disrupt cancer cell metabolism and enhance the effectiveness of other cancer treatments. While CB-839 has limitations in terms of bioavailability and pharmacokinetics, further research is needed to optimize its delivery and develop new analogs. The future directions for CB-839 research are promising, and it has the potential to make a significant impact in the field of cancer treatment.
Synthesemethoden
The synthesis of tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate involves the reaction of tert-butyl carbamate with cyclohex-2-en-1-ylmethanol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product. This method has been optimized to provide high yields of tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate, making it a cost-effective and efficient process.
Eigenschaften
CAS-Nummer |
156731-38-3 |
|---|---|
Produktname |
tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate |
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
tert-butyl N-(cyclohex-2-en-1-ylmethyl)carbamate |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
NSHHQSKYDVWEJK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1CCCC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CCCC=C1 |
Synonyme |
Carbamic acid, (2-cyclohexen-1-ylmethyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



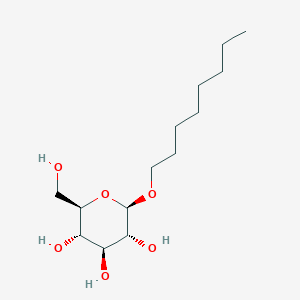
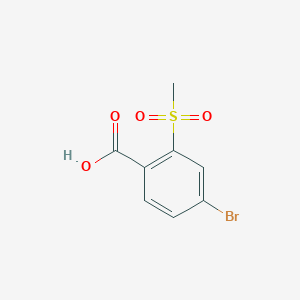
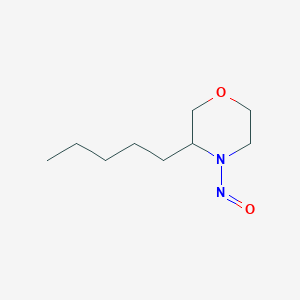
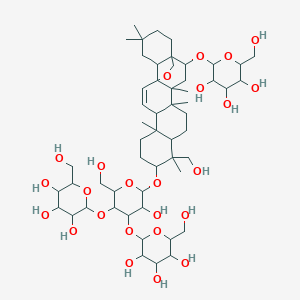
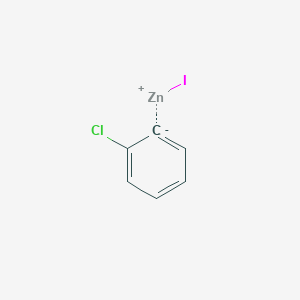
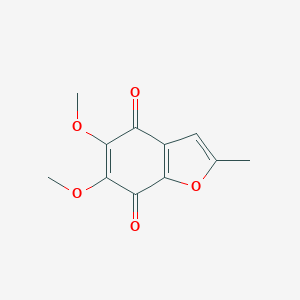
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
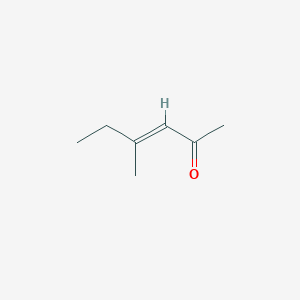
![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)
